molecular formula C6H8N2O2 B14188590 3-Methoxy-2-methyl-1-oxo-1lambda~5~-pyrazine CAS No. 872966-99-9

3-Methoxy-2-methyl-1-oxo-1lambda~5~-pyrazine

Cat. No.: B14188590
CAS No.: 872966-99-9
M. Wt: 140.14 g/mol
InChI Key: PWUKDSUWEHKITI-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-1-oxo-1lambda~5~-pyrazine: is a chemical compound with the molecular formula C6H8N2O. It is a derivative of pyrazine, characterized by the presence of a methoxy group at the 3-position and a methyl group at the 2-position. This compound is known for its distinct aroma, often described as nutty or roasted, making it a valuable component in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methyl-1-oxo-1lambda~5~-pyrazine typically involves the reaction of 2-methylpyrazine with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-methyl-1-oxo-1lambda~5~-pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 3-Methoxy-2-methyl-1-oxo-1lambda~5~-pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It serves as a model compound for understanding the behavior of pyrazine derivatives in biological systems .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives are explored for their pharmacological activities, including anti-inflammatory and anticancer properties .

Industry: In the industry, this compound is widely used in the flavor and fragrance sector. Its nutty and roasted aroma makes it a valuable additive in food products, perfumes, and other consumer goods .

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-1-oxo-1lambda~5~-pyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 2-Methoxy-3-methylpyrazine
  • 2-Methyl-3-methoxypyrazine
  • Methoxymethylpyrazine
  • Pyrazine, 2-methyl-3-methoxy

Comparison: Compared to these similar compounds, 3-Methoxy-2-methyl-1-oxo-1lambda~5~-pyrazine is unique due to its specific substitution pattern and the presence of an oxo group. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications in flavor, fragrance, and research .

Properties

CAS No.

872966-99-9

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

3-methoxy-2-methyl-1-oxidopyrazin-1-ium

InChI

InChI=1S/C6H8N2O2/c1-5-6(10-2)7-3-4-8(5)9/h3-4H,1-2H3

InChI Key

PWUKDSUWEHKITI-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C=CN=C1OC)[O-]

Origin of Product

United States

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